![molecular formula C10H10F3NO3 B1498792 (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217845-38-9](/img/structure/B1498792.png)
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a trifluoromethylating agent. The stereochemistry could be controlled by using chiral catalysts or chiral auxiliaries .Molecular Structure Analysis
The compound has two stereocenters, which means it can exist in four different stereoisomeric forms. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. For example, the amino group can participate in condensation reactions, and the carboxylic acid group can undergo esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like -OH, -NH2, and -COOH would increase its solubility in polar solvents .Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) are recognized for their potent antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of these compounds have shown that the presence of an unsaturated bond on the side chain and modifications of the aromatic ring and carboxylic function significantly influence their antioxidant activity. Such SAR studies help in identifying optimal antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Pharmacological Reviews and Biological Activities
Chlorogenic Acid (CGA) has been highlighted for its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's ability to modulate lipid metabolism and glucose regulation further underscores the pharmacological potential of hydroxycinnamic acid derivatives in treating metabolic disorders (Naveed et al., 2018).
Biotechnological Applications
The review of biotechnological routes based on lactic acid production from biomass discusses the conversion of lactic acid into a variety of valuable chemicals. This reflects the broader potential of carboxylic acids and their derivatives in green chemistry and industrial applications, suggesting similar pathways could be explored for (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (Gao et al., 2011).
Anticancer Agents
The anticancer potential of cinnamic acid derivatives has been a subject of increasing interest. These compounds, through various mechanisms, have shown promise as traditional and synthetic antitumor agents. The rich medicinal tradition of cinnamic acid derivatives, coupled with their underutilization in cancer research, marks a significant area for future investigation (De et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSRMZWWHEQGV-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654596 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
1217845-38-9 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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